molecular formula C21H18N4OS B2811722 3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-YL]phenyl)-2-azetanone CAS No. 861210-48-2

3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-YL]phenyl)-2-azetanone

Cat. No.: B2811722
CAS No.: 861210-48-2
M. Wt: 374.46
InChI Key: FBELDUCGEZFDNJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-YL]phenyl)-2-azetanone is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-YL]phenyl)-2-azetanone typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-YL]phenyl)-2-azetanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol

Scientific Research Applications

3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-YL]phenyl)-2-azetanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.

    Medicine: Due to its potential antitumor properties, it is being investigated for use in cancer treatment.

    Industry: Its unique chemical properties make it useful in the development of new materials with specific photophysical properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-YL]phenyl)-2-azetanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-YL]phenyl)-2-azetanone apart is its unique structural features, which allow for versatile modifications and a wide range of potential applications. Its combination of a pyrazolo[1,5-a]pyrimidine core with a thienyl group and an azetanone moiety provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds.

Properties

IUPAC Name

3,3-dimethyl-1-[3-(3-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-21(2)13-24(20(21)26)15-6-3-5-14(11-15)17-8-9-22-19-16(12-23-25(17)19)18-7-4-10-27-18/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBELDUCGEZFDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=CC(=C2)C3=CC=NC4=C(C=NN34)C5=CC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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